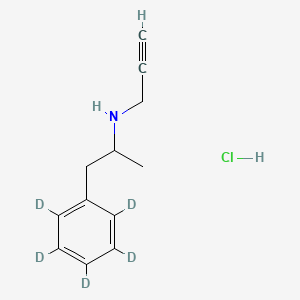
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) is a deuterium-labeled derivative of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Starting Materials: The synthesis begins with the parent compound, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration using industrial-grade deuterated reagents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) undergoes various chemical reactions, including:
Click Chemistry: The compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Deuterated Reagents: Employed during the synthesis to introduce deuterium atoms.
Solvents: Common solvents include deuterated chloroform (CDCl3) and other deuterated solvents.
Major Products Formed
The major products formed from these reactions include various cycloaddition products when used in click chemistry, as well as substituted derivatives when involved in substitution reactions.
Scientific Research Applications
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of biological processes involving azide-alkyne cycloaddition.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves its role as a reagent in click chemistry. The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, which is widely used in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: The non-deuterated parent compound.
Deuterated Amines: Other deuterium-labeled amines used in similar applications.
Click Chemistry Reagents: Various other reagents used in CuAAC reactions.
Uniqueness
The uniqueness of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) lies in its deuterium labeling, which enhances its utility in studying pharmacokinetics and metabolic profiles. The presence of deuterium atoms can alter the compound’s behavior in biological systems, providing valuable insights into drug development and other scientific research areas .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
214.74 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/i4D,5D,6D,7D,8D; |
InChI Key |
KJZZTCSJZCYCQS-REAAFBMTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



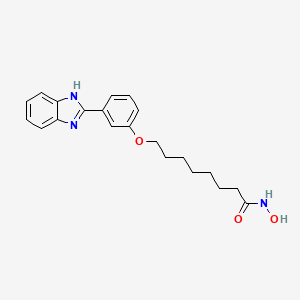
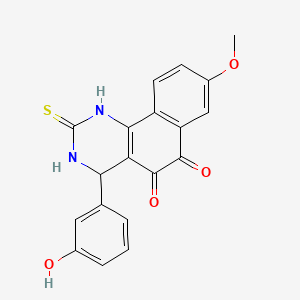
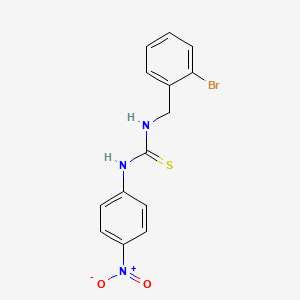

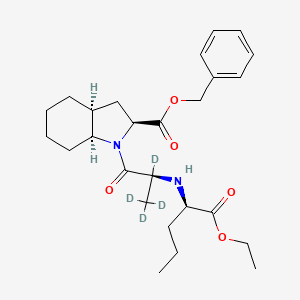
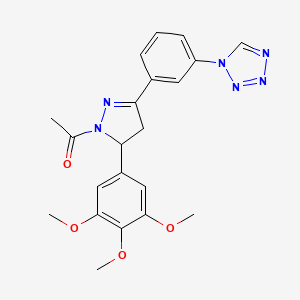
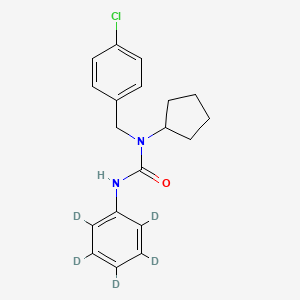
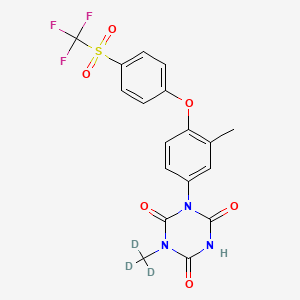

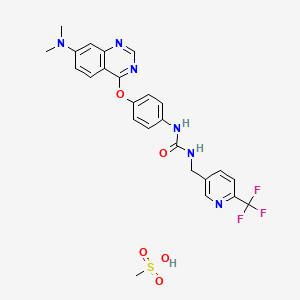
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

